Product packaging for Glycocyamine-15N,13C2(Cat. No.:)

Glycocyamine-15N,13C2

Cat. No.: B12399490
M. Wt: 120.09 g/mol
InChI Key: BPMFZUMJYQTVII-LQAOFMTQSA-N
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Description

Stable isotope tracers are non-radioactive atoms that are incorporated into molecules to track their journey through metabolic pathways. These labeled compounds act as "tags" that can be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov By introducing a substrate labeled with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into a biological system, scientists can follow the atoms as they are incorporated into various downstream metabolites. nih.govox.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N3O2 B12399490 Glycocyamine-15N,13C2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7N3O2

Molecular Weight

120.09 g/mol

IUPAC Name

2-(diaminomethylideneamino)acetic acid

InChI

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1,6+1

InChI Key

BPMFZUMJYQTVII-LQAOFMTQSA-N

Isomeric SMILES

[13CH2]([13C](=O)O)[15N]=C(N)N

Canonical SMILES

C(C(=O)O)N=C(N)N

Origin of Product

United States

Synthetic Methodologies for Glycocyamine 15n,13c2

Strategies for Site-Specific Isotopic Enrichment

The primary strategy for the synthesis of Glycocyamine-15N,13C2 involves the site-specific introduction of stable isotopes by utilizing commercially available labeled precursors. This approach ensures that the heavy atoms are located at precise positions within the molecule, which is essential for accurate metabolic tracing.

Synthesis from 15N-Labeled Glycine (B1666218) and 13C-Labeled Precursors

The most direct and controlled method for the synthesis of this compound is the reaction of isotopically labeled glycine, specifically [2-13C, 15N]-Glycine, with a suitable guanylating agent. While the carbon atoms of the guanidino group are not labeled in this specific isotopologue, the core structure derived from glycine carries the heavy isotopes.

The synthesis of unlabeled glycocyamine (B1671910) is well-established and typically involves the reaction of glycine with cyanamide in an alkaline aqueous solution google.comgoogleapis.comhmdb.cawikipedia.org. This fundamental reaction can be adapted for the synthesis of this compound by substituting standard glycine with its labeled counterpart.

Table 1: Key Reactants for the Synthesis of this compound

Compound NameRole in SynthesisIsotopic Labeling
[2-13C, 15N]-GlycineLabeled Precursor13C at the alpha-carbon, 15N at the amino group
CyanamideGuanylating AgentUnlabeled
Sodium HydroxideCatalyst (Base)Unlabeled
WaterSolventUnlabeled

Chemical Reaction Pathways for Isotopic Integration

The chemical pathway for the integration of the 15N and 13C isotopes into the glycocyamine molecule follows a nucleophilic addition mechanism. The reaction is typically carried out under alkaline conditions, which deprotonates the amino group of the [2-13C, 15N]-Glycine, enhancing its nucleophilicity.

The reaction proceeds as follows:

Activation of Glycine: In an aqueous solution, a base such as sodium hydroxide is used to raise the pH to a range of 7.1 to 10.0 google.com. This deprotonates the amino group of the isotopically labeled glycine.

Nucleophilic Attack: The electron-rich 15N-labeled amino group of the glycine anion attacks the electrophilic carbon atom of the cyanamide.

Guanidino Group Formation: This addition reaction leads to the formation of the guanidino group attached to the glycine backbone, resulting in the desired product, this compound.

Several patents describe the general conditions for the synthesis of unlabeled guanidinoacetic acid, which are applicable to the labeled synthesis. For instance, one method involves reacting glycine and cyanamide at a molar ratio of approximately 1.02:1 to 1.05:1 in an aqueous medium with the pH adjusted to around 8.5 google.com. The reaction is typically heated to temperatures in the range of 90°C to 98°C for several hours to ensure completion google.com. After the reaction, the mixture is cooled to induce crystallization of the product.

Purification and Isotopic Purity Assessment Techniques for Labeled Glycocyamine

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and any potential unlabeled contaminants. Subsequently, the isotopic purity of the final product must be rigorously assessed to confirm the level and position of isotopic enrichment.

Purification of the crude product is often achieved through recrystallization illinois.edumt.comlibretexts.org. The crude glycocyamine is dissolved in a suitable solvent, typically water, at an elevated temperature, and then allowed to cool slowly. The lower solubility of glycocyamine at reduced temperatures causes it to crystallize out of the solution, leaving impurities behind in the mother liquor. The purified crystals can then be collected by filtration, washed with a cold solvent, and dried.

For higher purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed nih.govhplc.euresearchgate.net. Reversed-phase HPLC is a powerful technique for separating small organic molecules based on their hydrophobicity. While specific HPLC methods for this compound are not extensively detailed in the literature, general methods for the analysis and purification of amino acids and related compounds can be adapted.

The assessment of isotopic purity is a critical final step. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy .

Mass Spectrometry is a highly sensitive technique for determining the isotopic composition of a molecule. High-resolution mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) with a Time-of-Flight (TOF) or Orbitrap analyzer, can accurately measure the mass-to-charge ratio of the labeled compound and its isotopologues acs.orgacs.org. By comparing the experimental isotopic distribution to the theoretical distribution for a given level of enrichment, the isotopic purity can be precisely calculated. The mass spectrum of this compound would show a molecular ion peak corresponding to its increased molecular weight due to the presence of the heavy isotopes.

Table 2: Analytical Techniques for Isotopic Purity Assessment

TechniquePrincipleInformation Obtained
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions.Confirms the incorporation of isotopes by detecting the mass shift and allows for the quantification of isotopic enrichment by analyzing the relative abundance of isotopologues.
Nuclear Magnetic Resonance (NMR) SpectroscopyExploits the magnetic properties of atomic nuclei.Provides detailed structural information and can be used to confirm the specific site of isotopic labeling. 13C-NMR and 15N-NMR would directly show signals from the labeled atoms.

NMR Spectroscopy provides unambiguous structural information and can confirm the precise location of the isotopic labels within the molecule. For this compound, 1H NMR, 13C NMR, and potentially 15N NMR spectra would be acquired. The 1H NMR spectrum of guanidinoacetate typically shows a characteristic doublet for the methylene protons nih.govresearchgate.net. In the 13C NMR spectrum, the signal for the alpha-carbon would be observed at a characteristic chemical shift, and its presence would confirm the 13C enrichment. Similarly, 15N NMR, although less common, could directly probe the labeled nitrogen atom.

Advanced Analytical Techniques Employing Glycocyamine 15n,13c2

Mass Spectrometry-Based Quantitation in Metabolic Research

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with stable isotope-labeled internal standards like Glycocyamine-15N,13C2, it provides exceptional accuracy and sensitivity for quantifying specific metabolites in complex biological samples.

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for high-accuracy quantification of metabolites. The methodology involves adding a known quantity of an isotopically labeled standard—in this case, this compound—to a sample containing the unlabeled analyte (endogenous glycocyamine). The labeled standard, being chemically identical to the analyte, experiences the same processing, extraction losses, and ionization suppression or enhancement during analysis.

The mass spectrometer distinguishes between the endogenous (light) and the labeled (heavy) forms based on their mass difference. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the precise concentration of the endogenous glycocyamine (B1671910) in the original sample can be calculated. This method effectively corrects for variations in sample preparation and analytical measurement, leading to highly reliable and reproducible results.

Table 1: Principle of Quantification using Isotope Dilution Mass Spectrometry (IDMS)

Step Description Analyte (Glycocyamine) Labeled Standard (this compound)
1. Spiking A known amount of the labeled standard is added to the biological sample. Unknown amount (Endogenous) Known amount (Spiked)
2. Sample Prep The sample undergoes extraction, purification, and concentration. Experiences identical processing and potential loss. Experiences identical processing and potential loss.
3. MS Analysis The sample is analyzed, and the instrument measures the signal for each mass. Signal measured for light version. Signal measured for heavy version.

| 4. Calculation | The ratio of the signals is used to calculate the original analyte concentration. | Concentration = (Signal_Analyte / Signal_Standard) * Known Amount_Standard | Ratio is independent of sample recovery. |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for quantifying small molecules like glycocyamine in biological matrices such as plasma, urine, or tissue extracts. In this application, this compound serves as an ideal internal standard. cenmed.com

The process begins with liquid chromatography, which separates glycocyamine from other components in the sample based on its physicochemical properties. The labeled and unlabeled glycocyamine co-elute from the chromatography column and enter the mass spectrometer. In the tandem mass spectrometer, a specific parent ion for each compound is selected and fragmented. The intensity of a specific, characteristic fragment ion is then measured for quantification. The use of a stable-labeled internal standard is suitable for quantification by LC/MS for clinical toxicology or forensic analysis. cenmed.com

Because this compound is chemically identical to the analyte, it compensates for any variability during the LC separation and MS ionization, ensuring that the final calculated concentration is highly accurate.

Table 2: Example Mass Transitions for Glycocyamine Analysis by LC-MS/MS

Compound Parent Ion (m/z) Fragment Ion (m/z) Description
Glycocyamine (Endogenous) 118.06 76.04 Corresponds to the loss of the carboxyl group (COOH).

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic analysis that provides rich information on isotopomer distributions. dss.go.thresearchgate.net However, due to the polar and non-volatile nature of amino acids like glycocyamine, a chemical derivatization step is required prior to GC analysis. Derivatization converts the polar functional groups into more volatile and thermally stable nonpolar moieties. A common silylation reagent used for this purpose is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Once derivatized, the sample is injected into the gas chromatograph, where the glycocyamine derivative is separated from other compounds. The eluent then flows into the mass spectrometer for detection. As with LC-MS/MS, this compound is used as an internal standard. It undergoes the same derivatization and chromatographic process as the unlabeled analyte. By comparing the peak area of the analyte to that of the known amount of labeled standard, precise quantification is achieved. GC-MS is highly sensitive and, when combined with isotopic labeling, is a valuable tool for metabolic flux analysis. dss.go.thresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling and Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. The incorporation of ¹⁵N and ¹³C isotopes into glycocyamine allows researchers to use NMR to trace metabolic pathways and quantify reaction rates (fluxes) in living systems.

The ¹⁵N nucleus possesses a nuclear spin that makes it detectable by NMR spectroscopy. By introducing Glycocyamine-¹⁵N,¹³C2 into a biological system, researchers can specifically monitor the fate of the labeled nitrogen atom. ¹⁵N NMR can distinguish the labeled glycocyamine from other nitrogen-containing molecules.

As the labeled glycocyamine is metabolized, for instance, during its conversion to creatine (B1669601), the ¹⁵N label is transferred to the product molecule. By acquiring ¹⁵N NMR spectra over time, scientists can observe the decrease in the ¹⁵N-glycocyamine signal and the corresponding increase in the ¹⁵N-creatine signal. The chemical shift of the ¹⁵N nucleus also provides information about its local chemical environment, aiding in the identification of novel metabolites and understanding enzymatic reaction mechanisms involving nitrogen transfer.

Similar to ¹⁵N, the ¹³C isotope is NMR-active. The presence of two ¹³C atoms in Glycocyamine-¹⁵N,¹³C2 provides a powerful probe for tracing carbon flow through metabolic pathways, a technique known as metabolic flux analysis. When this labeled precursor is introduced, the ¹³C atoms can be tracked as they are incorporated into downstream metabolites.

¹³C NMR spectroscopy can detect the position of the ¹³C labels within the carbon skeleton of these metabolites. This positional information is crucial for elucidating which pathways are active. For example, by monitoring the rate of appearance of ¹³C-labeled creatine, researchers can directly quantify the rate of the enzyme-catalyzed reaction that converts glycocyamine to creatine. This approach provides a dynamic view of metabolism that is complementary to the static concentration measurements obtained by mass spectrometry. The combination of MS and NMR techniques offers a more complete picture of metabolic function. nih.gov

Table 3: Hypothetical ¹³C Label Tracking in Creatine Biosynthesis

Time Point ¹³C Signal from Glycocyamine-¹⁵N,¹³C2 ¹³C Signal from Labeled Creatine Metabolic Interpretation
T = 0 High None Labeled precursor introduced into the system.
T = 1 hr Decreasing Increasing The enzyme GAMT is actively converting glycocyamine to creatine.
T = 4 hr Low High / Plateau The precursor pool is depleting, and the creatine pool is now labeled.

| T = 8 hr | Very Low | Decreasing | Labeled creatine is being further metabolized or cleared from the system. |

Mechanistic Elucidation of Biochemical Pathways Using Glycocyamine 15n,13c2

Tracing Guanidinoacetate Metabolism and Creatine (B1669601) Biosynthesis Pathways

Creatine synthesis is a vital two-step process involving the enzymes L-arginine:glycine (B1666218) amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT). frontiersin.orgresearchgate.netresearchgate.net Glycocyamine (B1671910), also known as guanidinoacetate (GAA), is the direct precursor to creatine. researchgate.netwikipedia.org The use of isotopically labeled glycocyamine allows for unambiguous tracking of its conversion to creatine, offering a clear window into the efficiency and regulation of this pathway. nih.govregulations.gov

In vivo studies using labeled glycocyamine are crucial for understanding the systemic metabolism and inter-organ transport of creatine precursors. When Glycocyamine-15N,13C2 is introduced into a biological system, its metabolic fate can be monitored by analyzing the isotopic enrichment in downstream metabolites like creatine in various tissues and biofluids. nih.gov

Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to measure the concentration and isotopic enrichment of these compounds. nih.govnih.gov For instance, studies involving the infusion of labeled glycine, a precursor to glycocyamine, have demonstrated that the isotopic enrichment of guanidinoacetate can reach a near steady state within 30 minutes, indicating a rapid turnover rate. nih.gov In contrast, the appearance of the isotope label in the creatine pool is slower, suggesting a large pool size and a slower synthesis rate for creatine itself. nih.gov

This methodology allows researchers to quantify the in vivo fractional synthesis rate of creatine and investigate how different physiological or pathological conditions affect this process. nih.gov The ability to trace the labeled atoms from glycocyamine to creatine provides direct evidence of the metabolic flux through the creatine biosynthesis pathway. mdpi.comnih.gov

In vitro assays using this compound as a substrate are instrumental for detailed characterization of the enzymes involved in creatine synthesis, primarily GAMT. nih.govnih.gov These assays typically involve incubating the labeled substrate with cell or tissue extracts that contain the enzyme of interest and then quantifying the formation of the labeled product, in this case, ¹⁵N,¹³C₂-creatine. nih.govnih.gov

This stable isotope-based approach offers high sensitivity and specificity, avoiding the complications associated with radiolabeled molecules. creatineinfo.org For example, a method developed to measure GAMT activity in lymphocytes uses ¹³C₂-guanidinoacetate and ²H₃-S-adenosylmethionine (SAM) as substrates. The resulting doubly labeled creatine product is then measured by LC-MS/MS. nih.govnih.gov This allows for precise quantification of enzyme activity, which is critical for diagnosing enzymatic deficiencies like GAMT deficiency, an inborn error of metabolism. nih.govnih.govresearchgate.net

By varying the concentration of the labeled substrate, researchers can determine key kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax), providing fundamental insights into enzyme function and regulation.

Investigating Arginine: Glycine Amidinotransferase (AGAT) Reaction Mechanisms

AGAT catalyzes the first and rate-limiting step in creatine biosynthesis: the transfer of an amidino group from L-arginine to glycine to form guanidinoacetate and L-ornithine. researchgate.netwikipedia.org Isotopic labeling with compounds like this compound is invaluable for dissecting the intricate details of this enzymatic reaction.

The reversibility and dynamics of the AGAT-catalyzed reaction can be studied by using isotopically labeled substrates and products. By incubating AGAT with labeled glycine (e.g., [U-¹³C,¹⁵N]glycine) and unlabeled arginine, the formation of labeled guanidinoacetate ([1,2-¹³C₂,¹⁵N₃]GuAc) can be monitored over time. oup.com This allows for a direct measurement of the forward reaction rate.

Conversely, by using labeled guanidinoacetate (like this compound) and unlabeled ornithine, researchers can track the reverse reaction, observing the formation of labeled glycine and arginine. This substrate-product interconversion analysis provides a comprehensive understanding of the reaction equilibrium and the factors that may influence the direction of the metabolic flux under different cellular conditions. Mass spectrometry is the key analytical tool for distinguishing between the labeled and unlabeled species and quantifying their relative abundances. oup.com

Table 1: AGAT Kinetic Parameters in Mouse Kidney
SubstrateKm (mM)Vmax (pmol/min/mg kidney)
GLY-δ3 (13C2,15N)2.066.48 ± 0.26
ARG-δ2 (15N2)2.672.17 ± 0.49

Data derived from studies using stable isotope-labeled substrates to determine AGAT enzyme kinetics. nih.gov

While direct studies specifically using this compound to probe the AGAT active site are not extensively detailed in the provided context, the general principle involves using labeled substrate analogues to map the enzyme's active site. These analogues are designed to mimic the natural substrate but may contain modifications that allow them to form covalent bonds with active site residues or to be "trapped" in the active site, providing a snapshot of the enzyme-substrate complex.

The isotopic labels on the analogue allow for its detection and the identification of the amino acid residues it interacts with, often through techniques like mass spectrometry-based peptide mapping or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This information is critical for understanding the catalytic mechanism, including which residues are essential for substrate binding and catalysis. L-ornithine, a product of the reaction, is known to be a competitive inhibitor of AGAT, and studies with labeled substrates can elucidate the precise nature of this inhibition at the active site. scispace.com

Guanidinoacetate N-Methyltransferase (GAMT) Activity Studies with Isotopic Tracers

GAMT catalyzes the final step in creatine synthesis, the methylation of guanidinoacetate to form creatine, using S-adenosylmethionine (SAM) as the methyl donor. frontiersin.orgresearchgate.netwikipedia.org Isotopic tracers like this compound are essential for accurately measuring GAMT activity and diagnosing related disorders.

The use of a stable-isotope-labeled substrate such as ¹³C₂-guanidinoacetate allows for a direct and highly specific measurement of GAMT activity. nih.govnih.gov In a typical assay, the labeled substrate is incubated with a biological sample (e.g., lymphocyte or fibroblast extracts). nih.govnih.gov The enzyme present in the sample converts the labeled guanidinoacetate into labeled creatine. To enhance detection, a labeled methyl donor, such as ²H₃-S-adenosylmethionine, can also be used, resulting in a product with a unique mass signature (e.g., ²H₃-¹³C₂-creatine). nih.govnih.gov

The amount of labeled creatine produced is then quantified using LC-MS/MS. nih.govnih.gov This method is sensitive enough to detect low levels of enzyme activity and is robust for diagnostic purposes, such as confirming GAMT deficiency in patients who show clinical signs of a creatine deficiency syndrome. nih.govnih.govcreatineinfo.org In patients with GAMT deficiency, enzyme activity is undetectable using this assay. nih.govnih.gov

Table 2: GAMT Activity in Lymphocyte Extracts
Sample GroupGAMT Activity (pmol/h/mg)
Controls (Isolation Day 0)27–130
Controls (Isolation Day 1)15–146
GAMT Deficient PatientsNot Detectable
CarriersWithin Normal Range

Reference values for GAMT activity measured using a stable-isotope-labeled substrate assay. nih.govnih.gov

Application of Glycocyamine 15n,13c2 in Metabolic Flux Analysis

Principles of Stable Isotope Tracing for Flux Quantification

Stable isotope tracing is a technique that allows researchers to follow the fate of atoms through metabolic pathways. mdpi.comspringernature.com The core principle involves introducing a substrate enriched with a stable (non-radioactive) isotope, such as 13C or 15N, into a biological system. creative-proteomics.comnih.gov These labeled atoms act as tracers that can be distinguished from their more abundant, lighter counterparts (e.g., 12C and 14N) by analytical instruments like mass spectrometers or NMR spectrometers. physoc.org

When Glycocyamine-15N,13C2 is introduced, it participates in biochemical reactions just like its unlabeled counterpart. As it is converted into downstream metabolites, such as creatine (B1669601), the labeled nitrogen and carbon atoms are incorporated into these new molecules. This process alters the mass distribution of the metabolite pool. By measuring the relative abundance of molecules with different numbers of heavy isotopes (known as mass isotopomer distribution, or MID), researchers can deduce the rate at which the pathway is operating. nih.gov

A key concept in steady-state MFA is that the isotopic labeling pattern of a metabolite is the flux-weighted average of the labeling patterns of its precursor substrates. nih.govmdpi.com This principle allows scientists to calculate the relative contributions of different metabolic pathways that converge to produce a single metabolite. mdpi.com For example, by analyzing the specific isotopologues of creatine formed after administration of this compound, the rate of its synthesis can be precisely quantified. This quantification provides a direct measure of the metabolic flux through the creatine biosynthesis pathway.

The use of a dual-labeled tracer like this compound, containing both 13C and 15N, is particularly powerful. It allows for the simultaneous tracing of both carbon and nitrogen atoms, which can resolve complex metabolic networks where these elements follow divergent or convergent paths. nih.govmdpi.com

Experimental Design for Glycocyamine (B1671910) Flux Measurements

A well-designed experiment is crucial for obtaining accurate and precise flux measurements using this compound. The design must consider the biological system, the specific metabolic questions being addressed, and the analytical methods available. nih.govresearchgate.net A typical experimental workflow involves several key stages.

First, the experiment is designed to achieve both a metabolic and isotopic steady state. springernature.com Metabolic steady state implies that the concentrations of metabolites are constant, while isotopic steady state means the isotopic enrichment of these metabolites is no longer changing over time. nih.govmdpi.com Reaching this state is critical for applying the mathematical models used in stationary MFA. springernature.com

The administration of the this compound tracer is a critical step. This is often done through a continuous infusion to maintain a constant level of the tracer in the system, which helps in achieving a steady state. nih.govnih.gov Following tracer administration, biological samples (such as cells, tissues, or biofluids like blood plasma) are collected at specific time points. e-acnm.org To preserve the metabolic status of the sample at the moment of collection, a rapid quenching process is employed to halt all enzymatic activity. mdpi.com

Finally, the prepared samples are analyzed to measure isotopic enrichment. High-resolution mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the most common analytical technique. nih.govcreative-proteomics.com These methods separate the metabolites of interest and measure their mass isotopomer distributions with high accuracy, providing the raw data needed for flux calculation. nih.govnih.gov

The following table outlines the fundamental steps in a typical flux measurement experiment using this compound.

PhaseStepObjectiveKey Considerations
1. DesignTracer Selection & Experimental SetupDefine the metabolic pathway to be studied and select the optimal labeled substrate.Tracer is this compound. Determine biological system (cell culture, in vivo).
2. ExecutionTracer AdministrationIntroduce the labeled compound into the biological system to initiate tracing.Method (e.g., continuous infusion), duration, and concentration to reach isotopic steady state.
3. ExecutionSample Collection & QuenchingCollect biological material at appropriate time points while preserving the metabolic state.Timing of collection to confirm steady state; use of rapid quenching methods (e.g., liquid nitrogen).
4. AnalysisMetabolite Extraction & PreparationIsolate metabolites from the complex biological matrix for analysis.Efficiency and reproducibility of the extraction protocol.
5. AnalysisIsotopomer Analysis (MS/NMR)Quantify the mass isotopomer distributions of target metabolites (e.g., creatine).Choice of analytical platform (LC-MS, GC-MS), resolution, and sensitivity.

Computational Models and Data Analysis for Glycocyamine Metabolic Fluxes

The data generated from mass spectrometry are not direct measurements of flux but rather distributions of mass isotopomers. rsc.org Converting this raw data into meaningful metabolic flux values requires a sophisticated computational workflow. springernature.com

The process begins with data processing, where raw analytical data is converted into corrected isotopomer abundances for metabolites of interest. This involves identifying metabolite peaks, correcting for the natural abundance of stable isotopes, and deconvoluting overlapping spectral signals. rsc.orgresearchgate.net

Next, a stoichiometric model of the relevant metabolic network is constructed. This model is a mathematical representation of the biochemical reactions involved, detailing how substrates are converted to products and, crucially, how atoms are rearranged in these reactions. For a this compound experiment, this model would prominently feature the pathway from arginine and glycine (B1666218) to glycocyamine, and then to creatine, tracking the transfer of the 13C and 15N atoms. nih.gov

With the experimental data and the metabolic model, flux estimation is performed. This is an optimization problem where computational algorithms, often using iterative methods, calculate the set of flux values that best explains the experimentally measured isotopomer distributions. springernature.comfrontiersin.org The algorithm simulates the labeling patterns that would result from a given set of fluxes and adjusts the fluxes until the simulated patterns match the measured ones as closely as possible. springernature.com

Finally, a statistical analysis is conducted to evaluate the quality of the flux map. This includes goodness-of-fit tests to determine how well the model represents the data and the calculation of confidence intervals for each estimated flux, providing a measure of their precision. springernature.com Emerging approaches, including machine learning, are also being developed to enhance the speed and accuracy of flux prediction from complex datasets. nih.govenergy.gov

The table below illustrates the flow of data and the components of the computational analysis pipeline.

StepDescriptionInputOutputCommon Tools/Methods
1. Data CorrectionRaw mass spectra are processed to correct for background noise and natural isotope abundance.Raw MS data filesCorrected mass isotopomer distributions (MIDs)Software like MZmine, XCMS; custom algorithms nih.gov
2. Model ConstructionA network of relevant biochemical reactions is defined, including atom transitions.Known biochemical pathwaysA stoichiometric and atom-mapping modelDatabases (KEGG, BioCyc), manual curation
3. Flux EstimationAn optimization algorithm finds the flux distribution that best fits the experimental data.Corrected MIDs, metabolic model, measured uptake/secretion ratesBest-fit metabolic flux map (a set of reaction rates)Software (e.g., INCA, Metran), non-linear optimization springernature.com
4. Statistical ValidationThe precision and statistical significance of the estimated fluxes are determined.Best-fit flux map and experimental dataFluxes with confidence intervals, goodness-of-fit statisticsParameter continuation, Monte Carlo methods, Bayesian analysis nih.govbiorxiv.org

Emerging Research Directions and Future Perspectives in Glycocyamine Isotopic Research

Development of Novel Isotopic Labeling Strategies for Glycocyamine (B1671910) Derivatives

The synthesis and application of Glycocyamine-¹⁵N,¹³C₂ has been a significant step in tracing the direct fate of this creatine (B1669601) precursor. However, emerging research is focusing on more dynamic and comprehensive labeling strategies to probe the intricate details of the creatine biosynthesis pathway.

A key development is the use of stable isotope-labeled substrates to measure the activity of enzymes involved in glycocyamine synthesis in situ. For instance, a novel assay has been developed to determine the activity of L-arginine:glycine (B1666218) amidinotransferase (AGAT), the rate-limiting enzyme in creatine biosynthesis. This method utilizes ¹⁵N₂-labeled L-arginine (ARG-δ2) and ¹³C₂,¹⁵N-labeled glycine (GLY-δ3) as substrates. nih.gov The rate of formation of the resulting ¹³C₂,¹⁵N₃-labeled guanidinoacetate (GAA-δ5), or triply-labeled glycocyamine, is then quantified using mass spectrometry to provide a precise measure of AGAT activity in various tissues and cells. nih.gov

This approach offers several advantages over traditional methods. It directly measures the enzymatic conversion rate, providing a dynamic view of pathway flux that is not attainable with static metabolite measurements. Furthermore, the use of multiple isotopes (both ¹³C and ¹⁵N) allows for a more detailed tracing of the carbon and nitrogen atoms as they are incorporated into glycocyamine. bham.ac.uk

Future strategies may involve the development of photoactivatable or "caged" isotopic probes. These advanced tools would allow researchers to release the labeled glycocyamine derivative at specific times or within specific cellular compartments, offering unprecedented spatiotemporal resolution of its metabolic fate. Such techniques could be instrumental in understanding how glycocyamine metabolism is regulated under different physiological conditions and in response to external stimuli.

Table 1: Comparison of Isotopic Labeling Strategies for Glycocyamine Research

Strategy Labeled Compound(s) Key Measurement Primary Application
Direct Tracer Glycocyamine-¹⁵N,¹³C₂ Incorporation into creatine and other metabolites Tracing the metabolic fate of glycocyamine
Enzymatic Activity Assay ARG-¹⁵N₂, GLY-¹³C₂,¹⁵N Rate of GAA-δ5 formation Quantifying AGAT enzyme kinetics in tissues

| Future: Caged Probes | Photoactivatable Glycocyamine Isotopologues | Spatiotemporal flux of glycocyamine | High-resolution mapping of metabolic pathways |

Integration of Glycocyamine-¹⁵N,¹³C₂ Studies with Multi-Omics Approaches

The full potential of isotopic tracers like Glycocyamine-¹⁵N,¹³C₂ is realized when their use is combined with other high-throughput "omics" technologies, such as proteomics and metabolomics. beckman.com This integrated, multi-omics approach provides a systems-level view of how changes in the creatine biosynthesis pathway are connected to broader cellular processes. researchgate.net

Metabolomics: By using Glycocyamine-¹⁵N,¹³C₂ in conjunction with untargeted metabolomics, researchers can trace the labeled nitrogen and carbon atoms not only into creatine but also into a wide array of other downstream metabolites. nih.govnih.gov This allows for the identification of previously unknown metabolic pathways that intersect with glycocyamine metabolism. For example, the amidino group of glycocyamine, labeled with ¹⁵N, could potentially be transferred to other molecules, and the carbon backbone, labeled with ¹³C, could enter other biosynthetic pathways. Mass spectrometry-based metabolomics can detect these subtle isotopic shifts across hundreds of metabolites simultaneously, creating a detailed map of the metabolic network. nih.gov

Proteomics: Simultaneously, quantitative proteomics can be used to measure the expression levels of key enzymes in the creatine pathway, such as AGAT and Guanidinoacetate N-methyltransferase (GAMT), as well as the creatine transporter. nih.gov By correlating the metabolic flux data obtained from Glycocyamine-¹⁵N,¹³C₂ tracing with protein expression levels, researchers can determine whether changes in pathway activity are due to alterations in enzyme concentration or allosteric regulation. This integrated analysis helps to pinpoint the specific regulatory nodes that control creatine synthesis. nih.gov

For instance, a study could expose cells to a specific stressor and use Glycocyamine-¹⁵N,¹³C₂ to measure the flux through the creatine pathway. If the flux decreases, proteomic analysis could reveal whether this is due to a downregulation of AGAT or GAMT expression. Conversely, if enzyme levels remain unchanged, it would suggest that the pathway is being inhibited by other mechanisms, which could then be investigated through further metabolomic analysis of potential inhibitory molecules. This powerful combination of techniques provides a much deeper understanding of metabolic regulation than any single omics approach alone. scispace.com

Advanced Computational Modeling for Glycocyamine Pathway Simulations

Data generated from Glycocyamine-¹⁵N,¹³C₂ tracer studies are invaluable for the development and validation of advanced computational models of the glycocyamine and creatine metabolic pathways. springernature.com These models are essential for simulating the complex dynamics of the system and for generating testable hypotheses about how the pathway functions under different conditions.

Kinetic models of creatine biosynthesis can incorporate parameters such as enzyme concentrations, substrate affinities (Km), and maximal reaction velocities (Vmax), some of which can be precisely determined using the isotopic assays described earlier. nih.gov For example, the equilibrium constants for the AGAT-catalyzed reaction, which generates glycocyamine, have been determined using the concentrations of the participating amino acids in serum samples, providing crucial data for building accurate models. nih.govresearchgate.net

By inputting the metabolic flux data obtained from Glycocyamine-¹⁵N,¹³C₂ tracing experiments, these models can be refined to more accurately reflect in vivo conditions. nih.gov Once validated, the models can be used to perform simulations that would be difficult or impossible to conduct experimentally. For instance, a model could predict how a 50% reduction in AGAT activity, as seen in certain genetic disorders, would affect the flux through the entire pathway and impact the concentrations of dozens of related metabolites. wikipedia.org

Furthermore, these models can be expanded to include other interconnected pathways, such as energy metabolism (the creatine kinase system) and the urea (B33335) cycle. mdpi.comnih.gov Coarse-grained models have already been developed to simulate the molecular dynamics of the mitochondrial creatine kinase (MtCK) system, providing insights into how phosphocreatine (B42189) is used for energy buffering. mdpi.com By integrating flux data from Glycocyamine-¹⁵N,¹³C₂ studies, these multi-scale models can link the synthesis of glycocyamine to its ultimate role in cellular bioenergetics, providing a comprehensive, dynamic picture of this vital metabolic network.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
Glycocyamine-¹⁵N,¹³C₂ -
Glycocyamine GAA
Guanidinoacetate GAA
L-arginine Arg
Glycine Gly
Creatine Cr
¹⁵N₂-labeled L-arginine ARG-δ2
¹³C₂,¹⁵N-labeled glycine GLY-δ3
¹³C₂,¹⁵N₃-labeled guanidinoacetate GAA-δ5
L-ornithine Orn
S-adenosyl-L-methionine SAM
Phosphocreatine PCr
Adenosine triphosphate ATP
Adenosine diphosphate ADP
Homocysteine -
Betaine -
Vitamin B12 -
Vitamin B6 -
Folic acid -
Gamma-aminobutyric acid GABA
L-homoarginine hArg
L-lysine Lys
L-citrulline Cit
Asymmetric dimethylarginine ADMA
Serine Ser
Threonine Thr
Proline Pro
Ethanolamine -
Sarcosine -
Cyanamide -
Dihydrotriazine -
Iminodiacetic acid -
S-methylisothiourea -
O-alkylisoureas -
Deoxycholate -
Chenodeoxycholic acid -
Lycopene -
Leucine -
Valine -
Tyrosine -
Glucose -
Octulose phosphate -
Nonulose phosphate -
Ammonium -

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